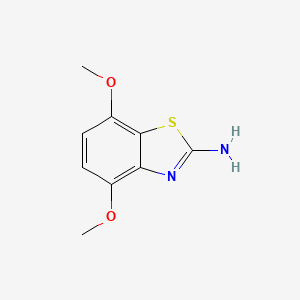

4,7-Dimetoxi-1,3-benzotiazol-2-amina

Descripción general

Descripción

Benzothiazoles are heterocyclic compounds with interesting structural properties and potential applications in various fields. The compound of interest, 4,7-Dimethoxy-1,3-benzothiazol-2-amine, is related to benzothiazole derivatives that have been studied for their ability to bind to estrogen receptors and their stability conferred by non-hydrogen bonding substituents . These compounds have a range of applications, including medicinal chemistry, due to their structural features and reactivity.

Synthesis Analysis

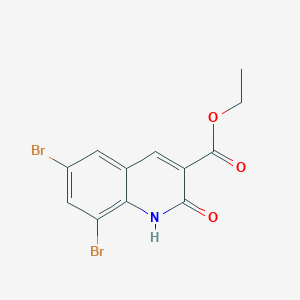

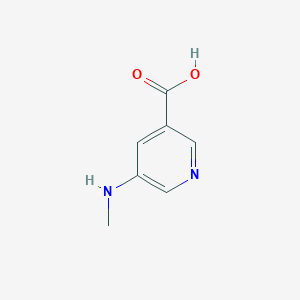

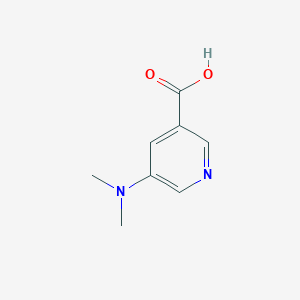

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various substituents to achieve the desired properties. For instance, substituted 1,2-benzothiazin-3-ones, which are structurally related to 4,7-Dimethoxy-1,3-benzothiazol-2-amine, have been prepared through cyclization of dimethoxy-carboethoxymethylbenzenesulfonamides, which in turn are obtained from reactions involving chlorosulfonic acid . Additionally, the synthesis of hetaryl-substituted benzothiazoles can be achieved through reactions with ammonia and primary and secondary amines .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazol ring and the orientation of substituents. For example, in one study, all non-H atoms of the benzothiazol-2-amine molecule were found to be essentially coplanar . In another related compound, the benzothiazol and imidazol rings were planar with a small dihedral angle between them . These structural features are important for the binding and stability of the molecules.

Chemical Reactions Analysis

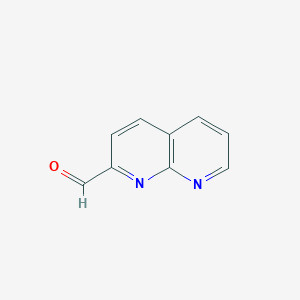

Benzothiazole derivatives undergo various chemical reactions that are influenced by their substituents. For example, the reaction of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate with different amines leads to the formation of benzothiazoles with hetaryl substituents . Moreover, the presence of dimethoxy groups can lead to unexpected transformations, such as the formation of 2,4-diamino-s-triazines when reacting with secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure. The planarity and coplanarity of the benzothiazol ring system influence the molecule's stability and reactivity. Intermolecular hydrogen bonding, as observed in some crystal structures, can also affect the compound's solubility and melting point . The presence of methoxy groups and other substituents can further modify these properties, making them suitable for specific applications.

Aplicaciones Científicas De Investigación

Farmacología

4,7-Dimetoxi-1,3-benzotiazol-2-amina: se está explorando en farmacología por sus posibles efectos terapéuticos. Los benzotiazoles, en general, se han estudiado por sus propiedades antituberculares . La estructura del compuesto permite modificaciones que pueden conducir al desarrollo de nuevos fármacos con mayor eficacia contra diversas cepas bacterianas.

Ciencia de Materiales

En ciencia de materiales, este compuesto podría usarse como precursor para la síntesis de moléculas complejas que forman parte de materiales avanzados. Su estructura molecular podría contribuir al desarrollo de nuevos polímeros o recubrimientos con propiedades específicas como mayor durabilidad o resistencia a factores ambientales .

Síntesis Química

Como bloque de construcción en la síntesis química, This compound es valioso para construir moléculas más complejas. Su reactividad se puede aprovechar para crear una variedad de derivados, que luego se pueden utilizar en la síntesis de productos farmacéuticos o agroquímicos.

Agricultura

En agricultura, la investigación sobre derivados del benzotiazol ha mostrado potencial para el desarrollo de nuevos pesticidas y herbicidas. La estructura del compuesto se puede modificar para dirigirse a plagas o malezas específicas, lo que potencialmente lleva a productos químicos agrícolas más efectivos y ecológicos .

Investigación Médica

Este compuesto también es significativo en la investigación médica, particularmente en el estudio de enfermedades a nivel molecular. Se puede utilizar como una sonda molecular o un reactivo en ensayos de diagnóstico, lo que ayuda a comprender los mecanismos de la enfermedad y el desarrollo de nuevas herramientas de diagnóstico .

Biotecnología

En biotecnología, This compound puede servir como un andamiaje para el diseño de nuevas enzimas o como un componente en biosensores. Su estructura molecular podría ser crucial en el diseño de herramientas biotecnológicas que requieren interacciones específicas con moléculas biológicas .

Aplicaciones Ambientales

Por último, se están explorando las aplicaciones ambientales de este compuesto, particularmente en la eliminación o detección de contaminantes. Sus propiedades químicas podrían utilizarse en el desarrollo de sensores o filtros que ayudan a monitorear y limpiar los contaminantes ambientales .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-tuberculosis effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, potentially including enzyme inhibition, receptor antagonism, or disruption of cellular processes . The specific interactions and changes resulting from the action of 4,7-Dimethoxy-1,3-benzothiazol-2-amine would depend on its specific targets.

Biochemical Pathways

Given the broad biological activities of benzothiazole derivatives, it is likely that multiple pathways could be affected . These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.

Result of Action

Based on the known activities of benzothiazole derivatives, potential effects could include inhibition of cell growth, induction of cell death, modulation of immune response, and disruption of cellular processes .

Propiedades

IUPAC Name |

4,7-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDOKYBXIQWKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365977 | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67617-99-6 | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)